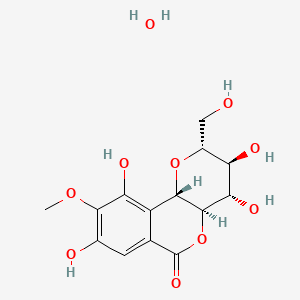

Bergenin monohydrate

Vue d'ensemble

Description

La bergenine est un composé naturel présent dans certaines plantes. Elle appartient à la classe des glycosides d'acide trihydroxybenzoïque et sert de C-glycoside de l'acide gallique 4-O-méthylé . Dans la médecine ayurvédique traditionnelle, elle est communément appelée Paashaanbhed .

Méthodes De Préparation

Sources naturelles :

Plantes de Bergenia : Les feuilles des plantes de bergenia () contiennent les concentrations les plus élevées de bergenine.

Écorce de Corylopsis spicata : L'écorce de la plante Corylopsis spicata contient également de la bergenine.

Fluggea virosa et Sacoglottis uchi : Ces espèces abritent également la bergenine.

Production industrielle : La synthèse industrielle de la bergenine implique l'extraction de la matière végétale. Voici les étapes :

Extraction : Isoler la bergenine de la source végétale en utilisant des solvants appropriés (par exemple, le méthanol).

Purification : Purifier le composé extrait pour obtenir le monohydrate de bergenine sous forme de cristaux blancs, lâches, en forme d'aiguilles ou de poudre cristalline.

Caractérisation : Confirmer son identité par détermination du point de fusion (généralement autour de 237-240 °C) et par d'autres méthodes analytiques.

Analyse Des Réactions Chimiques

La bergenine subit diverses réactions chimiques :

Oxydation : Elle peut être oxydée dans des conditions spécifiques.

Réduction : Des réactions de réduction peuvent se produire, conduisant à différents produits.

Substitution : Les groupes substituants peuvent être modifiés.

Réactifs courants : Des réactifs comme le chlorure de fer(III) et le chlorhydrate d'hydroxylamine sont utilisés dans des tests spécifiques pour la bergenine.

Principaux produits : Les produits formés dépendent des conditions réactionnelles et des groupes fonctionnels spécifiques impliqués.

Applications De Recherche Scientifique

La bergenine a diverses applications :

Anti-inflammatoire : Elle est utilisée dans le traitement de la bronchite chronique et de la gastrite.

Analgésique et sédatif : La bergenine présente de légers effets analgésiques et sédatifs.

Immunomodulation : Elle présente de puissantes propriétés immunomodulatrices.

Gestion de la douleur chronique : Efficace contre la douleur chronique, en particulier la douleur viscérale.

Mécanisme d'action : Bien que non entièrement compris, la bergenine agit probablement en inhibant le système d'activation ascendant du tronc cérébral et en bloquant les récepteurs de la dopamine.

Sécurité : Elle ne présente pas de propriétés addictives et ne provoque pas de dépression respiratoire.

5. Mécanisme d'action

Le mécanisme exact par lequel la bergenine exerce ses effets reste à l'étude. Il peut impliquer la modulation de cibles moléculaires et de voies spécifiques, mais des recherches supplémentaires sont nécessaires.

Mécanisme D'action

The exact mechanism by which bergenin exerts its effects remains under investigation. It may involve modulation of specific molecular targets and pathways, but further research is needed.

Comparaison Avec Des Composés Similaires

La bergenine se distingue par ses propriétés uniques. Elle présente des similitudes avec d'autres composés naturels, tels que la norbergenine (un dérivé O-déméthylé) et les glycosides apparentés.

Activité Biologique

Bergenin monohydrate, a bioactive compound primarily isolated from various plant sources, has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological properties and mechanisms of action of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

Bergenin is a phenolic compound found in several plant species, including Saxifraga ligulata and Flueggea microcarpa. It exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The compound's ability to modulate various biological pathways makes it a candidate for therapeutic applications in several diseases.

Key Biological Activities

- Antioxidant Activity : this compound demonstrates significant antioxidant properties by scavenging free radicals and enhancing the body's antioxidant defenses. This activity helps mitigate oxidative stress, which is implicated in various chronic diseases.

- Anti-Inflammatory Effects : Research has shown that this compound can reduce inflammation in vivo and in vitro. A study involving Klebsiella pneumonia-infected mice indicated that Bergenin effectively suppressed the expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β .

- Antimicrobial Properties : Although Bergenin did not significantly inhibit the growth of Klebsiella pneumonia, it exhibited protective effects against cell damage induced by the bacteria . Its antimicrobial activity extends to various pathogens, suggesting its potential use in treating infectious diseases.

- Anti-Cancer Potential : Bergenin has been linked to apoptosis induction in cancer cells through mechanisms involving the modulation of apoptosis-related proteins like Bax and Bcl-2. It also inhibits cell migration and proliferation in various cancer cell lines .

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative damage, potentially offering therapeutic benefits for neurodegenerative diseases .

- Hepatoprotective Activity : this compound has demonstrated protective effects on liver cells against toxic agents, indicating its potential role in liver health management .

- Anti-Diabetic Properties : Studies suggest that Bergenin can improve insulin sensitivity and reduce blood glucose levels, making it a candidate for diabetes management .

Bergenin's biological activities are mediated through several signaling pathways:

- MAPK Pathway : Bergenin activates the MAPK pathway, which plays a crucial role in cellular responses to stress and inflammation. This activation leads to the modulation of various transcription factors involved in inflammatory responses .

- NF-κB Pathway : The inhibition of the NF-κB pathway by Bergenin contributes to its anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines .

Study 1: Anti-Inflammatory Effects

A study conducted on mice infected with Klebsiella pneumonia demonstrated that treatment with this compound resulted in significant reductions in inflammatory markers (Table 1). The study reported dose-dependent decreases in TNF-α and IL-6 levels following treatment with Bergenin.

| Dose (μg/kg) | TNF-α (pg/ml) | IL-6 (pg/ml) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| 75 | 120 ± 8 | 180 ± 12 |

| 150 | 90 ± 5 | 150 ± 10 |

| 300 | 60 ± 3 | 100 ± 8 |

Study 2: Antioxidant Activity

In vitro assays demonstrated that Bergenin significantly increased superoxide dismutase (SOD) and glutathione (GSH) levels while decreasing malondialdehyde (MDA) levels, indicating enhanced antioxidant activity (Table 2).

| Treatment | SOD (U/mg protein) | GSH (μmol/g protein) | MDA (nmol/g protein) |

|---|---|---|---|

| Control | 50 ± 5 | 300 ± 20 | 10 ± 1 |

| Bergenin (100 μg/ml) | 80 ± 10 | 450 ± 25 | 5 ± 0.5 |

Propriétés

IUPAC Name |

(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O9.H2O/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12;/h2,6,8,10,12-13,15-19H,3H2,1H3;1H2/t6-,8-,10+,12+,13-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWSXSAFDSGKAT-YOKSUNLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

477-90-7 (Parent) | |

| Record name | Bergenin hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045550 | |

| Record name | Bergenin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5956-63-8, 108032-11-7 | |

| Record name | Bergenin hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bergenin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.